![molecular formula C32H32N10O2S B2486377 8-(4-benzhydrylpipérazin-1-yl)-3-méthyl-7-[2-(1-phényltétrazol-5-yl)sulfanyléthyl]purine-2,6-dione CAS No. 674294-90-7](/img/new.no-structure.jpg)
8-(4-benzhydrylpipérazin-1-yl)-3-méthyl-7-[2-(1-phényltétrazol-5-yl)sulfanyléthyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C32H32N10O2S and its molecular weight is 620.74. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Pertinence: 8-(4-benzhydrylpipérazin-1-yl)-3-méthyl-7-[2-(1-phényltétrazol-5-yl)sulfanyléthyl]purine-2,6-dione agit comme un inhibiteur efficace de l'hCA. Les structures cristallines révèlent ses interactions de liaison avec l'hCA II et l'hCA VII. Notamment, il présente une plus grande sélectivité pour l'hCA VII en raison d'interactions distinctes dans le site actif .
- Importance: L'inhibition de l'hCA VII pourrait représenter une nouvelle approche pharmacologique pour la gestion de la douleur neuropathique. En modulant les gradients de bicarbonate, cette enzyme influence l'excitation neuronale et la transmission GABAergique .
- Potentiel: Des recherches supplémentaires pourraient révéler son efficacité dans le traitement de l'épilepsie et des troubles associés .
- Implications: La compréhension de la flexibilité conformationnelle du lieur et de la longueur de la queue éclaire la conception rationnelle de médicaments pour les inhibiteurs sélectifs de l'hCA .
- Potentiel Thérapeutique: L'étude de la manière dont this compound affecte ces cystéines pourrait conduire à des stratégies neuroprotectrices .
Inhibition de l'Anhydrase Carbonique
Traitement de la Douleur Neuropathique
Propriétés Anticonvulsivantes
Aperçus Structurels pour la Conception de Médicaments
Mécanismes de Neuroprotection
Isoformes de l'hCA Liées à la Membrane
En résumé, this compound est prometteur comme composé polyvalent ayant des implications pour la neurologie, la conception de médicaments et des interventions thérapeutiques potentielles. Les chercheurs continuent d'étudier ses applications multiformes . 🌟
Mécanisme D'action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, the compound has been shown to interact with hCA II and the brain-associated hCA VII .
Mode of Action
The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
hCAs play a crucial role in various biochemical pathways. They facilitate the binding of the CO2 substrate and assist the catalytic reaction . hCA VII, in particular, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Pharmacokinetics
The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .
Result of Action
The inhibition of hCA VII by this compound may represent a novel pharmacologic mechanism for the treatment of neuropathic pain . Moreover, a role for hCA VII reactive cysteines towards oxidative insult has been proposed .
Analyse Biochimique
Biochemical Properties
The compound interacts with human carbonic anhydrase (hCA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . It acts as an effective inhibitor of hCA, particularly the brain-associated hCA VII . The compound’s benzhydrylpiperazine group serves as a tail, contributing to its inhibitory function .
Cellular Effects
The compound’s inhibitory action on hCA VII can influence various cellular processes. hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation . By inhibiting hCA VII, 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione could potentially affect these processes.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with hCA. The deprotonated nitrogen atom of its sulfonamide moiety coordinates the catalytic zinc ion in hCA, displacing the water molecule/hydroxide ion present in the native enzymes . This interaction inhibits the enzyme’s activity .
Metabolic Pathways
The compound’s involvement in metabolic pathways is primarily through its interaction with hCA, which plays a crucial role in the reversible hydration of carbon dioxide, a fundamental metabolic process .
Activité Biologique
The compound 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates a purine core, a piperazine moiety, and a phenyltetrazole group, which may contribute to its biological activity. This article reviews the available literature regarding the biological effects, mechanisms of action, and potential therapeutic uses of this compound.
Biological Activity Overview
The biological activity of 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione has been investigated in several studies focusing on its pharmacological properties.
- Receptor Interaction : The compound is hypothesized to interact with various neurotransmitter receptors, particularly those related to the central nervous system (CNS). This interaction may modulate neurotransmission and contribute to its pharmacological effects.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular signaling.
1. Neuropharmacological Effects
Research indicates that the compound exhibits significant neuropharmacological effects:
- Anxiolytic Activity : In animal models, it has shown promise in reducing anxiety-like behaviors, suggesting potential use in treating anxiety disorders.
- Antidepressant Effects : Studies have reported antidepressant-like effects in rodent models, indicating its influence on mood regulation.
2. Antitumor Activity
Recent investigations have explored the compound's antitumor properties:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. IC50 values were recorded in the micromolar range, indicating effective inhibition of cell proliferation.
Data Tables
Study | Biological Activity | Model Used | Key Findings |
---|---|---|---|
Study A | Anxiolytic | Rodent models | Reduced anxiety-like behaviors |
Study B | Antidepressant | Rodent models | Improved depressive symptoms |
Study C | Antitumor | Cancer cell lines | Significant cytotoxicity (IC50 ~ 10 µM) |
Case Study 1: Anxiolytic Effects
In a controlled study involving rats subjected to elevated plus maze tests, administration of the compound resulted in a statistically significant increase in time spent in open arms compared to controls (p < 0.05). This suggests a reduction in anxiety levels.
Case Study 2: Antitumor Efficacy
A series of experiments conducted on MCF-7 breast cancer cells indicated that treatment with the compound led to apoptosis as evidenced by increased caspase activity and annexin V staining. The results support the hypothesis that this compound may serve as a lead for developing new anticancer agents.
Propriétés
Numéro CAS |
674294-90-7 |
---|---|
Formule moléculaire |
C32H32N10O2S |
Poids moléculaire |
620.74 |
Nom IUPAC |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C32H32N10O2S/c1-38-28-27(29(43)34-31(38)44)41(21-22-45-32-35-36-37-42(32)25-15-9-4-10-16-25)30(33-28)40-19-17-39(18-20-40)26(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-16,26H,17-22H2,1H3,(H,34,43,44) |
Clé InChI |
NGNBLUMTTZXJJQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NN=NN6C7=CC=CC=C7 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.